molecular formula C21H18N4O3S B13550830 {[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate CAS No. 743454-29-7

{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No.: B13550830
CAS No.: 743454-29-7
M. Wt: 406.5 g/mol
InChI Key: LMDVJGUYJDJPOX-UHFFFAOYSA-N
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Description

{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenyldiazenyl group, a carbamoyl group, and a methylsulfanyl-pyridine carboxylate moiety. Its intricate molecular architecture makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the diazotization of aniline derivatives to form the phenyldiazenyl group. This is followed by coupling with a phenyl isocyanate to introduce the carbamoyl group. The final step involves esterification with 2-(methylsulfanyl)pyridine-3-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the phenyldiazenyl group, converting it to aniline derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of {[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The phenyldiazenyl group can interact with cellular proteins, potentially inhibiting their function. The carbamoyl group may form covalent bonds with nucleophilic sites in enzymes, altering their activity. The methylsulfanyl-pyridine moiety can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

    {[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate: shares structural similarities with other diazenyl and carbamoyl compounds, such as:

Uniqueness:

  • The presence of the methylsulfanyl group in the pyridine ring distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity. The combination of the phenyldiazenyl and carbamoyl groups also contributes to its unique chemical properties and potential applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

743454-29-7

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

[2-oxo-2-(4-phenyldiazenylanilino)ethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C21H18N4O3S/c1-29-20-18(8-5-13-22-20)21(27)28-14-19(26)23-15-9-11-17(12-10-15)25-24-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,23,26)

InChI Key

LMDVJGUYJDJPOX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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